Cazpaullone

Description

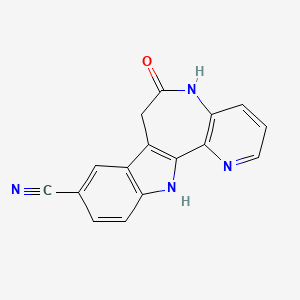

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H10N4O |

|---|---|

Molecular Weight |

274.28 g/mol |

IUPAC Name |

9-oxo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaene-14-carbonitrile |

InChI |

InChI=1S/C16H10N4O/c17-8-9-3-4-12-10(6-9)11-7-14(21)19-13-2-1-5-18-16(13)15(11)20-12/h1-6,20H,7H2,(H,19,21) |

InChI Key |

MGQSIUXWCFOENX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)C#N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-oxo-5,6,7,12-tetrahydropyrido(3',2'-2,3)azepino(4,5-b)indole-9-carbonitrile 9-cyano-1-azapaullone cazpaullone |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of 9-Cyano-1-azapaullone: A Novel Glycogen Synthase Kinase-3 Inhibitor for Pancreatic Beta-Cell Regeneration

A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Promising Therapeutic Agent

Introduction

In the ongoing quest for effective treatments for diabetes, the preservation and regeneration of pancreatic beta cells remain a pivotal goal. A promising avenue of research has focused on the inhibition of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in various cellular processes, including the regulation of beta-cell growth and survival.[1] This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological characterization of 9-cyano-1-azapaullone, also known as Cazpaullone, a potent and selective GSK-3 inhibitor that has emerged as a significant lead compound for the development of beta-cell regenerative therapies.[1][2]

Discovery and Design Rationale

The development of 9-cyano-1-azapaullone was a result of a targeted drug discovery program aimed at optimizing the paullone scaffold, a class of compounds known for their kinase inhibitory properties. The starting point for this investigation was 1-azakenpaullone, a known GSK-3 inhibitor that had previously demonstrated protective and proliferative effects on pancreatic beta cells.

The design strategy for novel paullone derivatives, including 1-aza-, 2-aza-, and 12-oxapaullone scaffolds, centered on enhancing the potency and selectivity for GSK-3.[1] Molecular modeling studies, leveraging the X-ray crystal structure of a related compound, alsterpaullone, in complex with GSK-3β, provided key insights into the ATP-binding site. These models suggested that the substituent at the 9-position of the paullone ring system plays a crucial role in the interaction with the kinase. Specifically, it was hypothesized that a hydrogen bond could be formed with the lysine residue Lys85 in the binding pocket.

This led to the synthesis of a series of 9-substituted 1-azapaullone analogs. Among these, the introduction of a cyano (-CN) group at the 9-position yielded 9-cyano-1-azapaullone (this compound). This modification was predicted to facilitate the key hydrogen bond interaction, thereby enhancing the inhibitory activity against GSK-3.[3] Subsequent enzymatic assays confirmed that this compound was a potent and selective inhibitor of GSK-3.

Synthesis of 9-Cyano-1-azapaullone

The synthesis of 9-cyano-1-azapaullone and its analogs is based on a general and established method for the preparation of 1-aza- and 2-azapaullones. The core of this synthetic strategy involves two key transformations: the construction of a seven-membered ring system followed by a Fischer indole synthesis to annulate the indole moiety.

While the primary literature provides the overarching synthetic scheme, a generalized procedure for the synthesis of related cyano-indoles can be described as follows. It is important to note that the specific reaction conditions, including reagents, solvents, temperatures, and reaction times, for the synthesis of 9-cyano-1-azapaullone are detailed in the original research publication and should be consulted for precise replication.

A general approach to similar structures often involves the reaction of a suitably substituted benzyl bromide with potassium cyanide in a solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature. This is followed by the addition of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the subsequent cyclization and formation of the indole ring system. The final product is then typically purified by column chromatography.

Quantitative Biological Data

The biological activity of 9-cyano-1-azapaullone and its analogs was rigorously evaluated through a series of in vitro kinase inhibition assays and cell-based functional screens. The quantitative data from these studies highlight the potency and selectivity of this compound as a GSK-3 inhibitor and its significant effects on pancreatic beta-cell viability and proliferation.

| Compound | GSK-3 (IC50, nM) | CDK1/cyclin B (IC50, nM) | CDK5/p25 (IC50, nM) |

| 9-Cyano-1-azapaullone | 30 | >10,000 | >10,000 |

| 1-Azakenpaullone | 100 | >10,000 | >10,000 |

| Alsterpaullone | 30 | 35 | 40 |

| Kenpaullone | 23 | 400 | 850 |

| Table 1: In vitro kinase inhibitory activity of 9-cyano-1-azapaullone and related compounds. Data are presented as IC50 values (nM) and were extracted from the primary literature. Lower values indicate greater potency. |

| Assay | Effect of 9-Cyano-1-azapaullone |

| INS-1E Cell Viability | Significantly protected against glucolipotoxicity-induced cell death. |

| INS-1E Cell Proliferation | Stimulated a dose-dependent increase in beta-cell replication, as measured by BrdU incorporation.[3] |

| Primary Rat Islet Proliferation | Demonstrated a significant stimulation of primary beta-cell replication.[1] |

| Pax4 mRNA Expression | Induced a pronounced and transient stimulation of the beta-cell transcription factor Pax4 mRNA.[1] |

| Table 2: Summary of the cellular effects of 9-cyano-1-azapaullone on pancreatic beta cells. |

Experimental Protocols

For researchers seeking to replicate or build upon the findings related to 9-cyano-1-azapaullone, the following are generalized protocols for key experiments. For precise details, including supplier information for reagents and specific instrument parameters, consultation of the original publication is essential.

General Procedure for Kinase Inhibition Assays

Kinase inhibition assays are typically performed using purified recombinant kinases and a suitable substrate in a buffer system that supports enzymatic activity. The activity of the kinase is measured by quantifying the transfer of a phosphate group from ATP to the substrate.

-

Reagents: Purified GSK-3β, CDK1/cyclin B, CDK5/p25, a suitable substrate (e.g., a synthetic peptide), ATP (radiolabeled or with a detection-compatible modification), kinase buffer, and test compounds at various concentrations.

-

Procedure:

-

The kinase, substrate, and test compound are pre-incubated in the kinase buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through methods such as scintillation counting for radiolabeled ATP or fluorescence/luminescence detection for modified ATP analogs.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (Glucolipotoxicity Model)

This assay assesses the ability of a compound to protect pancreatic beta cells from the toxic effects of high glucose and fatty acids.

-

Cell Line: INS-1E rat insulinoma cells are a commonly used model for pancreatic beta cells.

-

Reagents: INS-1E cells, cell culture medium, fetal bovine serum, penicillin-streptomycin, a mixture of high glucose and palmitate to induce glucolipotoxicity, and the test compound. A viability reagent such as one based on ATP measurement (e.g., CellTiter-Glo®) is also required.

-

Procedure:

-

INS-1E cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with the test compound at various concentrations for a specified pre-incubation period.

-

The glucolipotoxic mixture is added to the wells (excluding control wells).

-

The plates are incubated for a period sufficient to induce cell death (e.g., 24 hours).

-

The cell viability reagent is added to each well, and the luminescence (proportional to ATP content and cell viability) is measured using a plate reader.

-

The protective effect of the compound is determined by comparing the viability of treated cells to that of untreated cells exposed to the toxic insult.[3]

-

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis, which is a hallmark of cell proliferation.

-

Cell Line: INS-1E cells or isolated primary rat islets.

-

Reagents: Cells, culture medium, test compounds, and a BrdU (5-bromo-2'-deoxyuridine) labeling and detection kit.

-

Procedure:

-

Cells are seeded and treated with the test compound for a defined period (e.g., 24 hours).[3]

-

BrdU is added to the culture medium and incubated for a period to allow for its incorporation into the DNA of proliferating cells.

-

The cells are fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.

-

The increase in proliferation is quantified by comparing the signal from treated cells to that of untreated controls.[3]

-

Signaling Pathways and Visualizations

The biological effects of 9-cyano-1-azapaullone are mediated through its inhibition of GSK-3. In pancreatic beta cells, GSK-3 is a key negative regulator of signaling pathways that promote survival and proliferation. The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Figure 1: Simplified signaling pathway of GSK-3 inhibition by 9-cyano-1-azapaullone in pancreatic beta cells.

Figure 2: General experimental workflow for the synthesis and biological evaluation of 9-cyano-1-azapaullone.

Conclusion

9-Cyano-1-azapaullone (this compound) represents a significant advancement in the development of selective GSK-3 inhibitors for the potential treatment of diabetes. Its rational design, based on structural insights into the GSK-3 binding site, led to a compound with potent and selective inhibitory activity. The subsequent demonstration of its ability to protect pancreatic beta cells from glucolipotoxicity and to stimulate their proliferation, both in cell lines and primary islets, underscores its therapeutic potential.[1][3] The elucidation of its mechanism of action, involving the modulation of key signaling pathways and the upregulation of the developmental transcription factor Pax4, provides a solid foundation for further preclinical and clinical development.[1] This technical guide summarizes the pivotal findings related to this compound, offering a comprehensive resource for researchers and drug development professionals in the field of diabetes and regenerative medicine.

References

Cazpaullone's Effect on the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of Cazpaullone, a small molecule inhibitor, and its specific effects on the canonical Wnt signaling pathway. It outlines the compound's mechanism of action, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Introduction: The Wnt Signaling Pathway and this compound

The Wnt signaling pathways are a highly conserved group of signal transduction pathways crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[4][5][6] The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is centered on the regulation of the transcriptional co-activator β-catenin.[1][3]

-

In the "Off-State" (Absence of Wnt): A "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase-3β (GSK-3β) phosphorylates cytoplasmic β-catenin.[3][7] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.[3][8]

-

In the "On-State" (Presence of Wnt): Secreted Wnt ligands bind to Frizzled (Fz) and LRP5/6 co-receptors on the cell surface.[7][9] This triggers a series of events that lead to the inhibition of the destruction complex.[10][11] Consequently, β-catenin is no longer phosphorylated, leading to its stabilization, accumulation in the cytoplasm, and translocation into the nucleus.[1][12] In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[12]

This compound (9-Cyano-1-azapaullone) is a derivative of 1-Azakenpaullone and a member of the paullone family of benzazepinones.[13][14] It has been identified as a potent activator of the Wnt/β-catenin signaling pathway.

Mechanism of Action: this compound as a GSK-3β Inhibitor

This compound exerts its effect on the Wnt pathway by directly targeting a key component of the β-catenin destruction complex. The primary mechanism of action is the potent and selective inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[13][14][15]

GSK-3β is the kinase responsible for the sequential phosphorylation of β-catenin, which primes it for degradation.[3][8] By inhibiting GSK-3β, this compound effectively mimics the action of a Wnt ligand. The inhibition of GSK-3β prevents β-catenin phosphorylation, thereby blocking its ubiquitination and proteasomal degradation.[16] This leads to the stabilization and accumulation of β-catenin, which can then translocate to the nucleus and drive the transcription of Wnt target genes.[16] This mechanism positions this compound and other paullones as valuable tools for studying Wnt signaling and as potential therapeutic agents in diseases where pathway activation is beneficial.[4][17]

Quantitative Data: Kinase Inhibition and Cellular Activity

The potency and selectivity of this compound have been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data for this compound and related paullone compounds.

Table 1: Comparative Kinase Inhibitory Activity (IC50)

| Compound | GSK-3β IC50 (nM) | CDK1/cyclin B IC50 (µM) | CDK5/p25 IC50 (µM) | Selectivity (GSK-3β vs. CDKs) |

| This compound | 8[13][15] | 0.5[13] | 0.3[13] | High |

| 1-Azakenpaullone | 18[18] | 2.0[18] | 4.2[18] | >100-fold over CDK1/cyclin B[18] |

| Kenpaullone | 230[19] | 0.4[19] | 0.85[19] | Low |

| Alsterpaullone | 4-80[17] | - | 0.02-0.2[17] | Moderate |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Protective and Proliferative Activity of this compound

| Cell Type | Assay | Effect | Effective Concentration |

| INS-1E β-cells | Cell Viability (against glucolipotoxicity) | Protection | 0.3 µM (protective activity observed)[14] |

| INS-1E β-cells | Cell Viability (against glucolipotoxicity) | Maximal Protection | 2 µM[14] |

| INS-1E β-cells | Cell Replication | Stimulation | Noted[14][20] |

| Primary rat β-cells | Cell Replication | Stimulation | Noted[14][20] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound on the Wnt signaling pathway.

In Vitro GSK-3β Kinase Assay

This assay is used to directly measure the inhibitory effect of a compound on the kinase activity of GSK-3β.

Objective: To determine the IC50 value of this compound for GSK-3β.

Materials:

-

Recombinant GSK-3β enzyme.

-

GS-1 peptide substrate.

-

[γ-³²P]ATP (radiolabeled ATP).

-

Assay Buffer (e.g., containing MgCl₂, DTT, Tris-HCl).

-

This compound (or other test compounds) at various concentrations.

-

Whatman P81 phosphocellulose paper.

-

Phosphoric acid wash solution.

-

Scintillation fluid and counter.

Protocol:

-

Prepare a reaction mixture containing assay buffer, GS-1 peptide substrate, and recombinant GSK-3β enzyme.

-

Add varying concentrations of this compound (dissolved in DMSO) or DMSO alone (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).[18]

-

Stop the reaction and spot an aliquot of the supernatant onto P81 phosphocellulose paper.[18]

-

Wash the P81 papers multiple times in a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.[18]

-

Measure the radioactivity remaining on the dry filters using a scintillation counter. The amount of radioactivity is proportional to the amount of phosphate transferred to the substrate, and thus to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

TCF/LEF Reporter (TOPflash) Assay

This cell-based assay quantifies the transcriptional activity of the canonical Wnt pathway.

Objective: To measure the activation of Wnt/β-catenin signaling in cells treated with this compound.

Materials:

-

HEK293T or other suitable cell line.

-

TOPflash plasmid (contains TCF/LEF binding sites upstream of a luciferase reporter gene).

-

FOPflash plasmid (contains mutated TCF/LEF sites, used as a negative control).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.

-

Lipofectamine or other transfection reagent.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed cells (e.g., HEK293T) in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the TOPflash (or FOPflash) reporter plasmid and the normalization control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the cells for an additional 16-24 hours.

-

Lyse the cells and measure the firefly luciferase activity and the normalization reporter (e.g., Renilla) activity using a luminometer.[21]

-

Normalize the TOPflash luciferase activity to the control reporter activity.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control cells to determine the level of Wnt pathway activation.

β-Catenin Stabilization Assay via Western Blot

This assay is used to visualize the accumulation of β-catenin protein in response to compound treatment.

Objective: To detect increased levels of β-catenin in cells treated with this compound.

Materials:

-

A suitable cell line (e.g., SH-SY5Y neuroblastoma cells).

-

This compound.

-

Optional: Proteasome inhibitor (e.g., MG132) to prevent the degradation of phosphorylated β-catenin, allowing for the detection of GSK-3 inhibition in a cellular context.[14]

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane.

-

Primary antibodies: anti-β-catenin, anti-phospho-β-catenin, and anti-loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Culture cells to an appropriate confluency.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against total β-catenin. A loading control antibody should be used on the same blot to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensity and normalize the β-catenin signal to the loading control to determine the relative increase in β-catenin levels.

Visualizations: Pathways and Workflows

The following diagrams illustrate the Wnt signaling pathway, this compound's point of intervention, and associated experimental workflows.

Caption: Canonical Wnt pathway in the "Off-State" without a Wnt ligand.

Caption: this compound activates the Wnt pathway by inhibiting GSK-3β.

Caption: Workflow for an in vitro GSK-3β kinase inhibition assay.

Caption: Workflow for a cell-based TOPflash Wnt reporter assay.

References

- 1. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt pathway modulators in cancer therapeutics: An update on completed and ongoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. origene.com [origene.com]

- 8. β-Catenin Phosphorylated at Serine 45 Is Spatially Uncoupled from β-Catenin Phosphorylated in the GSK3 Domain: Implications for Signaling | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6 | PLOS One [journals.plos.org]

- 13. This compound | GSK3β inhibitor | Probechem Biochemicals [probechem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. stemcell.com [stemcell.com]

- 20. 9-cyano-1-azapaullone (this compound), a glycogen synthase kinase-3 (GSK-3) inhibitor activating pancreatic beta cell protection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

A Deep Dive into the Structural Binding of Cazpaullone to Glycogen Synthase Kinase-3β (GSK-3β)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Cazpaullone's interaction with its target, Glycogen Synthase Kinase-3β (GSK-3β). This compound, a member of the paullone family of ATP-competitive inhibitors, has emerged as a potent and selective tool for studying GSK-3β function and as a potential therapeutic lead. This document details the critical signaling pathways involving GSK-3β, the experimental methodologies used to characterize the binding of this compound, and a structural interpretation of this interaction.

The Central Role of GSK-3β in Cellular Signaling

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that acts as a key regulatory node in a multitude of cellular processes. It is a crucial component of numerous signaling pathways, including the Wnt/β-catenin and insulin signaling cascades. Its dysregulation has been implicated in a wide range of pathologies, such as neurodegenerative diseases, metabolic disorders, and cancer.

dot

Caption: The GSK-3β signaling pathway and points of inhibition.

Quantitative Analysis of this compound Binding to GSK-3β

The affinity of this compound for GSK-3β has been determined through various biochemical and biophysical assays. The half-maximal inhibitory concentration (IC50) is a commonly reported metric for its potency.

| Compound | Target | IC50 (nM) | Ki (nM) | Kd (nM) | Assay Method | Reference |

| This compound | GSK-3β | 8 | N/A | N/A | Kinase Assay | [1] |

| Alsterpaullone | GSK-3β | 4 | N/A | N/A | Kinase Assay | [2] |

Experimental Protocols

GSK-3β Expression and Purification

A reliable source of pure and active GSK-3β is a prerequisite for structural and functional studies. Recombinant human GSK-3β is commonly expressed in baculovirus-infected Sf9 insect cells or in E. coli.

Protocol for Expression in Sf9 Cells and Purification:

-

Cell Culture and Infection: Grow Sf9 cells in a suitable medium (e.g., Sf-900 II SFM) to a density of 2 x 10^6 cells/mL. Infect the cells with a high-titer baculovirus stock encoding for human GSK-3β.

-

Harvesting: After 48-72 hours post-infection, harvest the cells by centrifugation at 1,000 x g for 15 minutes.

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a Dounce homogenizer.

-

Clarification: Centrifuge the lysate at 100,000 x g for 1 hour to pellet cellular debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

-

Elution: Elute the His-tagged GSK-3β from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: As a final purification step, subject the eluted protein to size-exclusion chromatography to remove aggregates and further purify the protein.

-

Purity and Activity Check: Assess the purity of the final protein sample by SDS-PAGE and confirm its activity using a kinase assay.

dot

Caption: Experimental workflow for GSK-3β analysis.

X-ray Crystallography of GSK-3β in Complex with an Inhibitor

Determining the three-dimensional structure of GSK-3β bound to an inhibitor like a paullone provides invaluable insights into the molecular basis of its inhibition.

Protocol:

-

Protein Concentration: Concentrate the purified GSK-3β to 5-10 mg/mL in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Complex Formation: Incubate the concentrated GSK-3β with a 2-5 molar excess of the inhibitor (e.g., Alsterpaullone) for at least 1 hour on ice.

-

Crystallization Screening: Use the hanging-drop or sitting-drop vapor diffusion method to screen a wide range of crystallization conditions (precipitants, pH, and additives).

-

Crystal Optimization: Optimize the initial crystal hits by refining the concentrations of the precipitant, protein, and inhibitor, as well as the temperature.

-

Data Collection: Flash-cool a single, well-diffracting crystal in liquid nitrogen, often with the addition of a cryoprotectant. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known GSK-3β structure as a search model. Refine the atomic model against the experimental data.

GSK-3β Kinase Inhibition Assay

This assay is used to determine the potency of inhibitors like this compound by measuring their ability to block the phosphorylation of a substrate by GSK-3β.

Protocol (using ADP-Glo™ Kinase Assay):

-

Reaction Setup: In a 384-well plate, add the test compound (e.g., this compound) at various concentrations.

-

Enzyme Addition: Add purified GSK-3β enzyme to the wells.

-

Substrate/ATP Mix Addition: Initiate the kinase reaction by adding a mixture of the GSK-3β substrate (e.g., a synthetic peptide) and ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Structural Insights into this compound Binding

While a co-crystal structure of this compound with GSK-3β is not publicly available, the crystal structure of the closely related inhibitor, Alsterpaullone, in complex with GSK-3β (PDB ID: 1Q3W) serves as an excellent model for understanding the binding mode of this compound. Molecular docking studies based on this structure have elucidated the key interactions.

dot

Caption: Key interactions of this compound with GSK-3β.

This compound, like other paullones, binds to the ATP-binding pocket of GSK-3β. The key interactions, as predicted by molecular docking studies based on the alsterpaullone co-crystal structure, are:

-

Hinge Region Interaction: The lactam group of the paullone scaffold forms crucial hydrogen bonds with the backbone amide and carbonyl groups of Val135 in the hinge region of the kinase. This interaction is a hallmark of ATP-competitive kinase inhibitors.

-

Interaction with Lys85: The catalytically important Lys85 residue, which is involved in coordinating the phosphates of ATP, forms a hydrogen bond with the 9-cyano group of this compound. This interaction is a key determinant of its high affinity.

-

Water-Mediated Interactions: A network of water molecules within the active site often mediates further interactions between the inhibitor and the protein. For instance, a water molecule can bridge the lactam carbonyl of this compound and the backbone of Asp133.

The substitution of a nitro group in alsterpaullone with a cyano group in this compound is believed to contribute to its enhanced selectivity for GSK-3β over other kinases like cyclin-dependent kinases (CDKs).

This technical guide provides a foundational understanding of the structural and functional aspects of this compound's interaction with GSK-3β. The detailed protocols and structural insights presented herein are intended to facilitate further research and drug development efforts targeting this important kinase.

References

In Vitro Kinase Assays for Cazpaullone Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cazpaullone, a derivative of the paullone class of compounds, has emerged as a significant inhibitor of several protein kinases, playing a crucial role in various cellular processes. This technical guide provides an in-depth overview of the in vitro kinase assays used to characterize the inhibitory activity of this compound. The focus is on its primary targets: Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 1 (CDK1)/cyclin B, and Cyclin-Dependent Kinase 5 (CDK5)/p25. This document outlines detailed experimental protocols, presents quantitative data on this compound's inhibitory potency, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data: this compound Inhibitory Activity

The inhibitory potency of this compound against its target kinases is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against GSK-3β, CDK1/cyclin B, and CDK5/p25.

| Kinase Target | IC50 Value (µM) | Assay Type |

| GSK-3β | Varies (typically in the low micromolar to nanomolar range) | Enzymatic assays[1][2][3] |

| CDK1/cyclin B | Varies | Kinase inhibition assays[3] |

| CDK5/p25 | Varies | Kinase inhibition assays[3] |

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.[4][5]

Signaling Pathways

This compound exerts its biological effects by inhibiting key kinases involved in fundamental cellular signaling pathways.

GSK-3β Signaling Pathway

Glycogen Synthase Kinase-3β is a critical regulator in numerous signaling pathways, including insulin signaling, Wnt signaling, and neuronal development.[6][7] Its inhibition by this compound can impact downstream processes such as glycogen metabolism, gene transcription, and cell proliferation.

Caption: Simplified GSK-3β signaling pathway and the inhibitory action of this compound.

CDK1/cyclin B and CDK5/p25 Signaling in the Cell Cycle

CDK1, in complex with cyclin B, is a master regulator of the G2/M transition in the cell cycle.[8] CDK5, when activated by its regulatory subunit p25 (a proteolytic fragment of p35), is implicated in neuronal processes but can also influence cell cycle progression.[9][10][11] Inhibition of these kinases by this compound can lead to cell cycle arrest.

Caption: Role of CDK1/cyclin B and CDK5/p25 in the cell cycle and their inhibition by this compound.

Experimental Protocols

A generalized workflow for an in vitro kinase assay to determine the inhibitory activity of this compound is depicted below. Specific protocols for GSK-3β, CDK1/cyclin B, and CDK5/p25 assays follow.

General In Vitro Kinase Assay Workflow

Caption: A generalized workflow for performing an in vitro kinase assay.

Protocol 1: GSK-3β Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits, such as the ADP-Glo™ Kinase Assay.[6][12]

1. Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well or 384-well white plates

-

Luminometer

2. Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

Reaction Setup: In a 96-well plate, add in the following order:

-

Kinase assay buffer

-

This compound dilution or vehicle (for control)

-

GSK-3β substrate peptide

-

GSK-3β enzyme

-

-

Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP generated to ATP, which is then used by luciferase to produce light. Incubate at room temperature for 30-60 minutes.

-

Detection: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: CDK1/cyclin B Kinase Assay (Radiometric)

This protocol is based on the principle of measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[13]

1. Materials:

-

Active recombinant human CDK1/cyclin B

-

Histone H1 or a specific peptide substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper (e.g., P81)

-

1% Phosphoric acid

-

Scintillation counter and scintillation fluid

2. Procedure:

-

Prepare Reagents: Thaw reagents on ice. Prepare serial dilutions of this compound.

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Kinase assay buffer

-

Substrate (e.g., Histone H1)

-

This compound dilution or vehicle

-

Diluted CDK1/cyclin B enzyme

-

-

Initiate Reaction: Add [γ-³²P]ATP to initiate the reaction.

-

Incubation: Incubate the reaction mixture in a water bath at 30°C for 15-30 minutes.

-

Terminate Reaction: Spot a portion of the reaction mixture onto a phosphocellulose P81 paper strip to stop the reaction.

-

Washing: Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Detection: Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Protocol 3: CDK5/p25 Kinase Assay (Luminescence-Based)

Similar to the GSK-3β assay, this protocol can be performed using the ADP-Glo™ Kinase Assay.[9][10][14]

1. Materials:

-

Active recombinant human CDK5/p25

-

CDK5 substrate peptide (e.g., a derivative of Histone H1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well or 384-well white plates

-

Luminometer

2. Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound.

-

Reaction Setup: To the wells of a plate, add:

-

Kinase assay buffer

-

This compound or vehicle

-

CDK5 substrate peptide

-

CDK5/p25 enzyme

-

-

Initiate Reaction: Add ATP to start the reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate and Deplete ATP: Add ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.

-

Detection: Measure luminescence.

-

Data Analysis: Determine the percent inhibition and IC50 value for this compound as described for the GSK-3β assay.

Conclusion

The in vitro kinase assays described in this guide are fundamental tools for characterizing the inhibitory activity of this compound. The choice of assay format—be it luminescence-based for high-throughput screening or radiometric for detailed kinetic studies—will depend on the specific research question and available resources. By understanding the underlying signaling pathways and employing robust experimental protocols, researchers can accurately determine the potency and selectivity of this compound, facilitating its further development as a chemical probe or therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 9-cyano-1-azapaullone (this compound), a glycogen synthase kinase-3 (GSK-3) inhibitor activating pancreatic beta cell protection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. promega.com [promega.com]

- 7. Frontiers | Inhibition of Glycogen Synthase Kinase 3β Activity in the Basolateral Amygdala Disrupts Reconsolidation and Attenuates Heroin Relapse [frontiersin.org]

- 8. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. Active Cdk5 Immunoprecipitation and Kinase Assay [bio-protocol.org]

- 12. GSK3β Kinase Enzyme System Application Note [worldwide.promega.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. CDK5/p25 Kinase Enzyme System Application Note [promega.com]

The Role of Cazpaullone in Pancreatic Beta-Cell Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The progressive loss of functional pancreatic beta-cells is a hallmark of both type 1 and type 2 diabetes. Regenerating this vital cell population is a primary goal of novel therapeutic strategies. This technical guide delves into the role of Cazpaullone (9-cyano-1-azapaullone), a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), in promoting pancreatic beta-cell regeneration. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for assessing its efficacy, and visualize the intricate signaling pathways involved.

Introduction to this compound and Pancreatic Beta-Cell Regeneration

Pancreatic beta-cell mass is dynamically regulated by a balance of proliferation, neogenesis, apoptosis, and cell size. In diabetes, this balance is disrupted, leading to a decline in functional beta-cell mass. Therapeutic strategies aimed at replenishing the beta-cell population hold immense promise. One such approach involves the targeted inhibition of key regulatory enzymes.

This compound has emerged as a promising small molecule in this context. It is a derivative of the paullone family of compounds and has been identified as a potent inhibitor of GSK-3.[1] GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. Its inhibition has been shown to promote the protection and replication of pancreatic beta-cells.[1][2]

Mechanism of Action of this compound

This compound exerts its pro-regenerative effects on pancreatic beta-cells primarily through the inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β).

Inhibition of GSK-3β and Activation of Wnt/β-catenin Signaling

GSK-3β is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3] By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[3][4] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell cycle progression and proliferation, such as Cyclin D1 and c-Myc.[5][6][7]

Stimulation of Pax4 Expression

A notable effect of this compound is the transient stimulation of the mRNA expression of Pancreas/duodenum homeobox protein 4 (Pax4).[1][2] Pax4 is a critical transcription factor in the development and differentiation of pancreatic beta-cells.[8][9] It has been shown to promote beta-cell proliferation and survival.[10][11] The upregulation of Pax4 by this compound suggests an additional mechanism contributing to its beta-cell regenerative properties.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on pancreatic beta-cells.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 | Reference |

| GSK-3β | 8 nM | [2] |

| CDK1/cyclin B | 0.5 µM | [2] |

| CDK5/p25 | 0.3 µM | [2] |

Table 2: Effect of this compound on INS-1E Beta-Cell Proliferation

| This compound Concentration (µM) | Fold Increase in BrdU Incorporation (Mean ± SD) | Reference |

| 0.3 | ~1.5 | [2] |

| 1 | ~2.0 | [2] |

| 2 | ~2.5 | [2] |

| 5 | ~2.2 | [2] |

Table 3: Protective Effect of this compound Against Glucolipotoxicity in INS-1E Cells

| Treatment | Cell Viability (% of Control) | Reference |

| Control (Normal Glucose) | 100% | [2] |

| Glucolipotoxicity (25 mM Glucose + 0.3 mM Palmitate) | ~30% | [2] |

| Glucolipotoxicity + this compound (0.3 µM) | ~50% | [2] |

| Glucolipotoxicity + this compound (2 µM) | ~80% | [2] |

Table 4: Effect of this compound on Pax4 mRNA Expression in Rat Islets

| Treatment Duration | Fold Increase in Pax4 mRNA Expression | Reference |

| Transient | Pronounced stimulation | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in beta-cell regeneration.

Beta-Cell Proliferation Assay (BrdU Incorporation)

This protocol describes how to measure the proliferation of INS-1E beta-cells in response to this compound treatment using a BrdU incorporation assay.

Materials:

-

INS-1E cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

This compound (stock solution in DMSO)

-

BrdU labeling solution (10 mM in PBS)

-

Fixing/Denaturing Solution

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed INS-1E cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle (DMSO) as a control. Incubate for 24 hours.

-

BrdU Labeling: Add 10 µL of 10x BrdU labeling solution to each well for a final concentration of 10 µM. Incubate for an additional 4 hours.

-

Fixation and Denaturation: Carefully remove the medium. Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.

-

Antibody Incubation: Wash the wells three times with 1x Wash Buffer. Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the wells three times with 1x Wash Buffer. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.

-

Detection: Wash the wells three times with 1x Wash Buffer. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Measurement: Add 100 µL of stop solution to each well. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the fold increase in BrdU incorporation relative to the vehicle-treated control.

Glucolipotoxicity Protection Assay

This protocol details a method to assess the protective effect of this compound on INS-1E cells under glucolipotoxic conditions.

Materials:

-

INS-1E cells

-

Complete culture medium

-

Glucolipotoxicity medium (RPMI-1640 containing 25 mM glucose and 0.3 mM palmitate complexed to BSA)

-

This compound (stock solution in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well microplates

-

Luminometer

Procedure:

-

Cell Seeding: Seed INS-1E cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

-

Induction of Glucolipotoxicity and Treatment: Replace the medium with 100 µL of glucolipotoxicity medium containing various concentrations of this compound or vehicle control. Include a control group with normal glucose medium. Incubate for 24-48 hours.

-

Cell Viability Measurement: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Luminescence Reading: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.

-

Data Analysis: Express the viability of treated cells as a percentage of the control cells cultured in normal glucose medium.

Quantitative Real-Time PCR (qPCR) for Pax4 Expression

This protocol outlines the steps to quantify the changes in Pax4 mRNA expression in isolated rat islets following this compound treatment.

Materials:

-

Isolated rat islets

-

Culture medium for islets (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for Pax4 and a reference gene (e.g., Actb or Gapdh)

-

Real-time PCR system

Procedure:

-

Islet Treatment: Culture isolated rat islets in medium containing this compound at the desired concentration or vehicle for a specified time (e.g., 24 hours).

-

RNA Extraction: Harvest the islets and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for Pax4 and the reference gene, qPCR master mix, and nuclease-free water.

-

Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for Pax4 and the reference gene. Calculate the relative expression of Pax4 using the ΔΔCt method, normalized to the reference gene and relative to the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and nuclear translocation, which promotes the transcription of pro-proliferative genes. This compound also stimulates Pax4 expression, further contributing to beta-cell proliferation.

References

- 1. 9-cyano-1-azapaullone (this compound), a glycogen synthase kinase-3 (GSK-3) inhibitor activating pancreatic beta cell protection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Beta-catenin nuclear expression correlates with cyclin D1 expression in primary and metastatic synovial sarcoma: a tissue microarray study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Methods to Induce Beta-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta-catenin regulates expression of cyclin D1 in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-catenin up-regulates the expression of cyclinD1, c-myc and MMP-7 in human pancreatic cancer: Relationships with carcinogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pax4 in Health and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pax4 in Health and Diabetes [mdpi.com]

- 10. The diabetes-linked transcription factor PAX4 promotes β-cell proliferation and survival in rat and human islets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of Cazpaullone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cazpaullone, scientifically known as 9-cyano-1-azapaullone, is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). As a derivative of 1-azakenpaullone, it has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the fields of diabetes and neurodegenerative disorders. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, including its inhibitory activity, effects on key signaling pathways, and detailed experimental protocols for its characterization.

Chemical Properties and Structure

This compound is a synthetic heterocyclic compound belonging to the paullone family. Its chemical structure is characterized by an indolo[3,2-d][1]benzazepine core, with a cyano group at the 9th position and a nitrogen atom at the 1st position of the azepine ring. This specific substitution pattern is crucial for its high affinity and selectivity towards GSK-3β.

Kinase Inhibitory Profile

This compound exhibits a high degree of selectivity for GSK-3β over other cyclin-dependent kinases (CDKs). The inhibitory concentrations (IC50) highlight this specificity, making it a valuable tool for studying GSK-3β-mediated cellular processes.

| Kinase Target | IC50 Value |

| Glycogen Synthase Kinase-3β (GSK-3β) | 8 nM[1] |

| Cyclin-Dependent Kinase 5/p25 (CDK5/p25) | 0.3 µM[1] |

| Cyclin-Dependent Kinase 1/cyclin B (CDK1/cyclin B) | 0.5 µM[1] |

Table 1: Inhibitory activity of this compound against various kinases.

Key Signaling Pathways

This compound's primary mechanism of action involves the direct inhibition of GSK-3β, a key regulator in multiple signaling pathways. Its effects on the Wnt/β-catenin and CDK5/p25 pathways are of particular interest.

Wnt/β-catenin Signaling Pathway

GSK-3β is a critical component of the β-catenin destruction complex. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of Wnt target genes.

References

Cazpaullone: A Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitor for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. Its dysregulation is associated with various pathologies, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of Cazpaullone (9-cyano-1-azapaullone), a potent and selective inhibitor of GSK-3. We will delve into its mechanism of action, selectivity profile, and its effects on key signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for the characterization of this compound's activity and illustrative diagrams of relevant biological pathways and experimental workflows.

Introduction

This compound is a derivative of the paullone family of compounds, which are known for their kinase inhibitory activities. It has emerged as a particularly interesting molecule due to its enhanced selectivity for GSK-3 over other kinases, such as cyclin-dependent kinases (CDKs). This selectivity makes this compound a valuable tool for elucidating the specific roles of GSK-3 in cellular signaling and a promising starting point for the development of novel therapeutics.

Mechanism of Action

This compound exerts its inhibitory effect on GSK-3 by acting as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the GSK-3 enzyme, thereby preventing the phosphorylation of its downstream substrates. This inhibition of GSK-3 activity can modulate various signaling cascades that are critical for cell fate and function.

Data Presentation: Inhibitory Activity and Selectivity

The following table summarizes the quantitative data on the inhibitory potency and selectivity of this compound against GSK-3 and other related kinases.

| Kinase Target | IC50 (nM) | Reference |

| GSK-3β | 8 | |

| CDK1/cyclin B | >10,000 | |

| CDK5/p25 | 20-200 (Paullones) |

Note: The IC50 value for CDK5/p25 is for the general class of paullones, as a specific value for this compound was not available in the searched literature.

Impact on Cellular Signaling Pathways

Wnt/β-catenin Signaling Pathway

GSK-3 is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. This allows β-catenin to translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Akt, a serine/threonine kinase, can phosphorylate and inactivate GSK-3. Therefore, the effects of this compound can mimic the downstream consequences of Akt activation in relation to GSK-3. By directly inhibiting GSK-3, this compound can promote cell survival and proliferation, effects that are also mediated by the PI3K/Akt pathway.

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to determine the IC50 value of this compound for GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 specific substrate peptide (e.g., a pre-phosphorylated peptide)

-

This compound (stock solution in DMSO)

-

ATP (stock solution)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)

-

96-well white opaque plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.

-

In a 96-well plate, add the GSK-3β enzyme and the substrate peptide to each well.

-

Add the diluted this compound or DMSO control to the respective wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for GSK-3β.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of a chosen cell line.

Materials:

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Microplate reader capable of absorbance measurements at 570 nm

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. Include a DMSO-only control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control cells.

Western Blotting for GSK-3 Signaling

This protocol is used to detect changes in the phosphorylation status of GSK-3 targets, such as β-catenin, following treatment with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, anti-β-catenin, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and analyze the band intensities.

Experimental Workflow Visualization

Conclusion

This compound stands out as a potent and selective inhibitor of GSK-3, offering a valuable tool for dissecting the intricate roles of this kinase in health and disease. Its ability to modulate key signaling pathways, such as the Wnt/β-catenin and PI3K/Akt pathways, underscores its potential for therapeutic applications in areas like neurodegenerative diseases, diabetes, and cancer. The experimental protocols and visualizations provided in this guide offer a solid foundation for researchers to explore the multifaceted activities of this compound and to advance our understanding of GSK-3 biology.

Cazpaullone: A Technical Guide to its Pharmacology

Introduction

Cazpaullone (9-cyano-1-azapaullone) is a synthetic, small-molecule inhibitor belonging to the paullone class of compounds. It has emerged as a significant pharmacological tool for researchers due to its potent and selective inhibition of Glycogen Synthase Kinase-3 (GSK-3). Initially developed through the chemical modification of related paullone structures, this compound has demonstrated notable effects in cellular models, particularly in the context of pancreatic β-cell regeneration and protection. This document provides a comprehensive overview of its mechanism of action, pharmacological effects, and the experimental methodologies used for its characterization, tailored for professionals in research and drug development.

Mechanism of Action and Selectivity

This compound's primary mechanism of action is the inhibition of the serine/threonine kinase GSK-3. It is a derivative of 1-Azakenpaullone and exhibits high potency, particularly against the GSK-3β isoform.[1] Kinetic studies of related paullones reveal an ATP-competitive binding mode, where the inhibitor occupies the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[2]

While a potent GSK-3 inhibitor, this compound also displays activity against other kinases, albeit at significantly lower potencies. This selectivity profile is crucial for its application as a specific research tool. It weakly inhibits Cyclin-Dependent Kinase 1 (CDK1)/cyclin B and Cyclin-Dependent Kinase 5 (CDK5)/p25.[1]

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound against key protein kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[3]

| Target Kinase | IC50 | Reference |

| Glycogen Synthase Kinase-3β (GSK-3β) | 8 nM | [1] |

| CDK5/p25 | 0.3 µM (300 nM) | [1] |

| CDK1/cyclin B | 0.5 µM (500 nM) | [1] |

Modulation of Signaling Pathways

This compound's potent inhibition of GSK-3 directly impacts cellular signaling pathways in which this kinase plays a central regulatory role.

GSK-3 and the Wnt/β-Catenin Pathway

GSK-3 is a key component of the β-catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator to promote the expression of genes involved in cell proliferation and survival.[4][5]

Caption: this compound inhibits GSK-3, preventing β-catenin degradation and promoting gene transcription.

Pharmacological Effects

-

Pancreatic β-Cell Regeneration: In vitro studies have shown that this compound stimulates the replication of INS-1E β-cells and primary rat β-cells.[6][7][8] It also protects these cells from glucolipotoxicity-induced apoptosis.[6][7]

-

Gene Expression: this compound treatment leads to a transient increase in the mRNA expression of Pax4, a transcription factor crucial for β-cell development and growth.[6][7][8] These properties highlight its potential as a lead compound for developing treatments for diabetes.[6][7]

-

Neuroprotection: As GSK-3 is implicated in the pathology of neurodegenerative diseases like Alzheimer's, inhibitors such as paullones have been studied for their neuroprotective effects.[9][10] this compound, as a selective GSK-3 inhibitor, is a valuable tool in this area of research.[9]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's pharmacological profile. Below are representative protocols for key experiments used to characterize this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to determine the IC50 value of an inhibitor against a specific kinase.

Objective: To quantify the concentration-dependent inhibition of GSK-3β, CDK1/cyclin B, or CDK5/p25 by this compound.

Materials:

-

Recombinant human kinase (e.g., GSK-3β)

-

Specific peptide substrate (e.g., GS-2 peptide for GSK-3β)

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

[γ-³³P]ATP or [γ-³²P]ATP

-

10% Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition/background).

-

Reaction Setup: In a microtiter plate, add 10 µL of the diluted this compound or control solution to each well.

-

Enzyme/Substrate Addition: Add 20 µL of a master mix containing the kinase and its specific substrate in kinase buffer to each well.

-

Reaction Initiation: Start the kinase reaction by adding 20 µL of kinase buffer containing ATP, including a spike of [γ-³³P]ATP. The final ATP concentration should be at or near its Km value (e.g., 10-15 µM).[8]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by spotting 40 µL of the reaction mixture from each well onto a P81 phosphocellulose filter mat.

-

Washing: Wash the filter mat three times for 5 minutes each in 10% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantification: Air dry the filter mat and place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]

Caption: Workflow for a radiometric kinase assay to determine the IC50 of this compound.

Protocol 2: Cell Proliferation Assay (BrdU Incorporation)

This protocol is used to assess the effect of this compound on the replication of cells, such as the INS-1E pancreatic β-cell line.[8]

Objective: To measure the mitogenic activity of this compound by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials:

-

INS-1E cells

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

BrdU labeling reagent (10 mM)

-

Commercially available BrdU Cell Proliferation ELISA kit (containing anti-BrdU-POD antibody and substrate)

-

FixDenat solution (for fixing cells and denaturing DNA)

-

Microplate reader (450 nm)

Procedure:

-

Cell Seeding: Seed INS-1E cells into a 96-well plate at a density of ~2 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a DMSO-only vehicle control.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.[8]

-

BrdU Labeling: Add BrdU labeling reagent to each well to a final concentration of 10 µM. Incubate for an additional 2-4 hours.

-

Fixation and Denaturation: Remove the labeling medium. Add FixDenat solution to each well and incubate for 30 minutes at room temperature.

-

Antibody Incubation: Remove the FixDenat solution. Add the anti-BrdU-POD antibody conjugate to each well and incubate for 90 minutes at room temperature.

-

Washing: Wash the wells three times with wash buffer to remove the unbound antibody conjugate.

-

Substrate Reaction: Add the TMB substrate solution to each well. Allow the color to develop for 5-15 minutes.

-

Measurement: Stop the reaction by adding 1 M H₂SO₄. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The absorbance value is directly proportional to the amount of DNA synthesis and, therefore, to the number of proliferating cells. Express results as a fold change relative to the vehicle control.[8]

References

- 1. This compound | GSK3β inhibitor | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. IC50 - Wikipedia [en.wikipedia.org]

- 4. Glycogen synthase kinase 3 has a limited role in cell cycle regulation of cyclin D1 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer [mdpi.com]

- 6. 9-cyano-1-azapaullone (this compound), a glycogen synthase kinase-3 (GSK-3) inhibitor activating pancreatic beta cell protection and replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Cazpaullone: A Technical Guide to its Impact on Cellular Proliferation and Survival

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cazpaullone, a synthetic 9-cyano-1-azapaullone, has emerged as a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This serine/threonine kinase is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth analysis of this compound's mechanism of action and its consequential effects on cellular proliferation and survival. We will explore its role in modulating key signaling pathways, present quantitative data on its efficacy, and provide detailed protocols for essential in vitro assays.

Mechanism of Action: Targeting the GSK-3 Engine

This compound exerts its primary effect through the competitive inhibition of ATP binding to the active site of GSK-3.[1] This inhibition prevents the phosphorylation of GSK-3's downstream substrates, thereby modulating multiple signaling cascades crucial for cell fate decisions.

Key Signaling Pathways Modulated by this compound:

-

Wnt/β-catenin Pathway: In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Akt, a serine/threonine kinase, can phosphorylate and inactivate GSK-3β. While this compound directly inhibits GSK-3β, its effects can be synergistic with the PI3K/Akt pathway, further amplifying the signals for cell survival and proliferation in certain contexts.

Impact on Cellular Proliferation

The effect of this compound on cellular proliferation is context-dependent, exhibiting both pro-proliferative and anti-proliferative activities.

-

Pro-proliferative Effects: In specific cell types, such as pancreatic β-cells, this compound has been shown to stimulate replication.[1][2][3] This effect is largely attributed to the stabilization of β-catenin and the subsequent upregulation of cell cycle progression genes.

-

Anti-proliferative Effects: In various cancer cell lines, this compound demonstrates potent anti-proliferative activity. This is achieved through the induction of cell cycle arrest, often at the G2/M phase, preventing cancer cells from completing mitosis.